Ethyl 2-fluoro-3-(trifluoromethyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-fluoro-3-(trifluoromethyl)benzoate is a fluoroaromatic compound. It has a molecular weight of 236.17 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H8F4O2/c1-2-16-9(15)6-4-3-5-7(8(6)11)10(12,13)14/h3-5H,2H2,1H3
. This compound contains a total of 24 bonds, including 16 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic ester . Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It should be stored at a temperature between 2-8°C .Scientific Research Applications
Synthesis and Chemical Reactions
- Ethyl 2-fluoro-3-(trifluoromethyl)benzoate has been utilized in the synthesis of complex chemical structures. For example, Pomeisl et al. (2006) demonstrated its use in the synthesis of 3-fluoro-4,5-diphenylfuran-2(5H)-one, a chemical transformation involving isomerisation and cyclisation processes (Pomeisl, Kvíčala, & Paleta, 2006).
- Additionally, the compound has been involved in reactions for creating novel fluorinated building blocks, as investigated by Pomeisl et al. (2007), who explored Z/E photoisomerisation and cyclisation of 2-fluoro-4-hydroxybut-2-enoates (Pomeisl, Čejka, Kvíčala, & Paleta, 2007).
Liquid Crystal and Polymer Research
- In liquid crystal research, Ojha and Pisipati (2003) analyzed the molecular ordering of smectogenic compounds, including derivatives of this compound, using quantum mechanics and computer simulations (Ojha & Pisipati, 2003).
- Similarly, Avci, Mathias, and Thigpen (1996) conducted photopolymerization studies of various ester derivatives, including this compound derivatives, exploring their potential for rapid photocure in thin film and coating applications (Avci, Mathias, & Thigpen, 1996).
Organic Fluorine Compound Synthesis
- The compound has been used in the development of various organic fluorine compounds, as demonstrated by Bergmann, Shahak, and Grünwald (1967), who explored the reactions of α-fluoro-β-keto-esters, including this compound (Bergmann, Shahak, & Grünwald, 1967).
Advanced Chemical Synthesis Techniques
- Zhou et al. (2018) developed trifluoromethyl benzoate as a versatile trifluoromethoxylation reagent, illustrating its broad application in chemical synthesis (Zhou, Ni, Zeng, & Hu, 2018).
Safety and Hazards
This compound is associated with certain hazards. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Mechanism of Action
Mode of Action
The mode of action of Ethyl 2-fluoro-3-(trifluoromethyl)benzoate As a fluoroaromatic compound, it may interact with its targets through various chemical reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound , suggesting that it may be stable under a variety of environmental conditions.
Properties
IUPAC Name |
ethyl 2-fluoro-3-(trifluoromethyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F4O2/c1-2-16-9(15)6-4-3-5-7(8(6)11)10(12,13)14/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEBIBPVEZYVTSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC=C1)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.